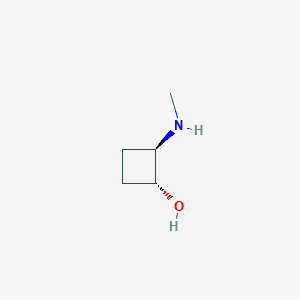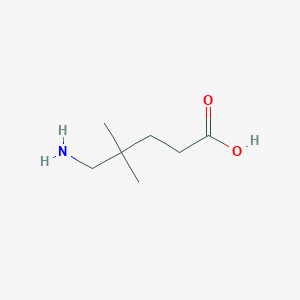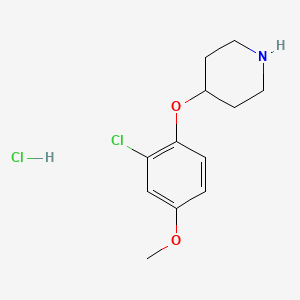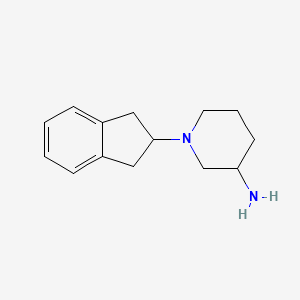
1-(テトラヒドロチオフェン-3-イル)ピロリジン-3-カルボン酸
説明
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
この化合物の重要な構造部分であるピロリジン環は、医薬品化学において生物活性化合物を創出するために広く用いられています。 その飽和状態とsp3混成は、ファーマコフォア空間の効率的な探査を可能にし、分子の立体化学に貢献し、三次元的なカバレッジを拡大します 。この化合物は、標的選択性を有する新規医薬品を設計するために利用でき、様々な疾患の治療につながる可能性があります。
生物学的研究
ピロリジン環の立体異性体は、エナンチオ選択的な生物学的過程を研究するための優れた候補です。 研究者は、この化合物を用いて、異なる立体異性体がタンパク質に結合する様式を調査することができます。これは、薬物候補の生物学的プロファイルを理解するために不可欠です .
作用機序
Target of action
Compounds with a pyrrolidine ring have been found to interact with a variety of biological targets .
Mode of action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
Heterocyclic scaffolds like pyrrolidine are used in drug development due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of action
Compounds with a pyrrolidine ring have been found to have a variety of biological activities .
Action environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring, a key component of this compound, is known to interact with enantioselective proteins, influencing their binding modes . These interactions can lead to different biological profiles of drug candidates, making 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid a valuable tool in medicinal chemistry.
Cellular Effects
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can alter the cellular environment, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in these interactions, as different stereoisomers can result in varying biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative impacts .
Metabolic Pathways
1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of the cells and organisms in which the compound is present .
Transport and Distribution
Within cells and tissues, 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects more efficiently .
特性
IUPAC Name |
1-(thiolan-3-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c11-9(12)7-1-3-10(5-7)8-2-4-13-6-8/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALZNEIVNUFVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)



